Cas no 58130-38-4 (5-Amino-3,4-dihydroquinolin-2(1H)-one)

5-Amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound featuring a partially hydrogenated quinoline scaffold with an amino substituent at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its fused bicyclic framework and functional group reactivity enable diverse derivatization, making it valuable for constructing complex heterocycles. The compound exhibits stability under standard conditions, facilitating handling and storage. Researchers leverage its synthetic accessibility and compatibility with further functionalization to explore structure-activity relationships in medicinal chemistry. Its utility extends to applications in catalysis and materials science, where its electron-rich aromatic system contributes to tailored molecular designs.
5-Amino-3,4-dihydroquinolin-2(1H)-one structure
58130-38-4 structure
Product Name:5-Amino-3,4-dihydroquinolin-2(1H)-one
CAS No:58130-38-4
MF:C9H10N2O
MW:162.188501834869
MDL:MFCD08234588
CID:343032
PubChem ID:11506507
Update Time:2025-06-23

5-Amino-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3,4-dihydroquinolin-2(1H)-one
    • 2(1H)-Quinolinone, 5-amino-3,4-dihydro-
    • 5-amino-3,4-dihydro-1H-quinolin-2-one
    • 2(1H)-Quinolinone,5-amino-3,4-dihydro
    • 5-amino-3,4-dihydro-1-quinolin-2-one
    • 5-amino-3,4-dihydro-2(1H)-quinolinone
    • 5-amino-3,4-dihydrocarbostyril
    • RQHMSLUJYYOUKP-UHFFFAOYSA-N
    • SCHEMBL3212830
    • A831751
    • 1,6-DIHYDRO-6-OXO-3-PYRIDAZINECARBOXYLICACID,ETHYLESTER
    • FT-0692673
    • CS-0356317
    • DTXSID80467697
    • AKOS006287425
    • AMY25935
    • MFCD08234588
    • 58130-38-4
    • AS-41570
    • DA-04686
    • MDL: MFCD08234588
    • Inchi: 1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
    • InChI Key: RQHMSLUJYYOUKP-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C(=CC=CC=2N1)N

Computed Properties

  • Exact Mass: 162.07900
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 395.6±42.0 °C at 760 mmHg
  • Flash Point: 193.1±27.9 °C
  • PSA: 55.12000
  • LogP: 1.87270
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5-Amino-3,4-dihydroquinolin-2(1H)-one Security Information

5-Amino-3,4-dihydroquinolin-2(1H)-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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5-Amino-3,4-dihydroquinolin-2(1H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58130-38-4)5-Amino-3,4-dihydroquinolin-2(1H)-one
Order Number:A831751
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:24
Price ($):365.0
Email:sales@amadischem.com

Additional information on 5-Amino-3,4-dihydroquinolin-2(1H)-one

5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 58130-38-4): A Comprehensive Overview

5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 58130-38-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-amino-1,2,3,4-tetrahydroquinolin-2-one, is characterized by its unique chemical structure and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 5-Amino-3,4-dihydroquinolin-2(1H)-one.

Chemical Structure and Properties

5-Amino-3,4-dihydroquinolin-2(1H)-one is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. The molecular formula of this compound is C9H11N3O, and it has a molecular weight of 177.19 g/mol. The presence of the amino group (-NH2) at the 5-position and the ketone group (-C=O) at the 2-position imparts unique chemical properties to this molecule. The compound is typically a white crystalline solid with a melting point ranging from 160 to 162°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one has been extensively studied due to its importance in pharmaceutical research. One of the most common methods involves the reaction of anthranilic acid with an appropriate amine under suitable conditions. For example, the condensation of anthranilic acid with ethylamine in the presence of an acid catalyst can yield 5-Amino-3,4-dihydroquinolin-2(1H)-one. Another approach involves the cyclization of N-substituted anthranilamides using a base such as potassium tert-butoxide. These methods provide high yields and are widely used in both laboratory and industrial settings.

Biological Activities

5-Amino-3,4-dihydroquinolin-2(1H)-one has been shown to exhibit a range of biological activities that make it a valuable compound for pharmaceutical research. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in various biological processes. For instance, recent studies have demonstrated that this compound can inhibit the activity of histone deacetylases (HDACs), which are key regulators of gene expression and play a crucial role in cancer development and progression.

In addition to its HDAC inhibitory activity, 5-Amino-3,4-dihydroquinolin-2(1H)-one has also been investigated for its potential as an antiviral agent. Research has shown that it can inhibit the replication of certain viruses by interfering with viral protein synthesis or by modulating host cell signaling pathways. This makes it a promising candidate for the development of new antiviral therapies.

Clinical Applications and Potential Therapeutic Uses

The diverse biological activities of 5-Amino-3,4-dihydroquinolin-2(1H)-one have led to its exploration in various therapeutic areas. In oncology, its HDAC inhibitory properties have been leveraged to develop new cancer treatments. Preclinical studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for cancer therapy.

Beyond oncology, 5-Amino-3,4-dihydroquinolin-2(1H)-one has also shown promise in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to modulate protein aggregation and reduce oxidative stress suggests potential neuroprotective effects. Clinical trials are currently underway to evaluate its efficacy in these conditions.

Literature Review and Recent Developments

The scientific literature on 5-Amino-3,4-dihydroquinolin-2(1H)-one is extensive and continues to grow rapidly. Recent studies have focused on optimizing its chemical structure to enhance its pharmacological properties and reduce potential side effects. For example, researchers have explored the synthesis of various derivatives by modifying the amino group or introducing additional functional groups to improve solubility and bioavailability.

In addition to these structural modifications, there has been significant interest in understanding the mechanism of action of 5-Amino-3,4-dihydroquinolin-2(1H)-one. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided valuable insights into how this compound interacts with target proteins at the molecular level. These findings have not only deepened our understanding of its biological activities but also guided the design of more potent and selective analogs.

Safety Considerations and Future Directions

Safety is a critical consideration in the development of any new pharmaceutical agent. While preclinical studies have generally shown that 5-Amino-3,4-dihydroquinolin-2(1H)-one is well-tolerated at therapeutic doses, further research is needed to fully assess its safety profile in humans. Ongoing clinical trials will provide important data on its pharmacokinetics, pharmacodynamics, and potential side effects.

The future directions for research on 5-Amino-3,4-dihydroquinolin-2(1H)-one strong > are promising. Continued efforts to optimize its chemical structure and enhance its therapeutic potential will likely lead to new breakthroughs in drug development. Additionally, exploring its combination with other therapeutic agents may offer synergistic benefits and improve treatment outcomes for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58130-38-4)5-Amino-3,4-dihydroquinolin-2(1H)-one
A831751
Purity:99%
Quantity:1g
Price ($):365.0
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